2-(3-Bromo-4-methylphenoxy)-N-methylacetamide
Overview
Description
“2-(3-Bromo-4-methylphenoxy)-N-methylacetamide” is a complex organic compound. It contains a bromine atom, which suggests that it might be used in various organic synthesis reactions . The compound also contains an acetamide group, which is a functional group consisting of an acyl group conjugated to an amine .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s molecular weight, structural features, and spatial configuration.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the bromine atom could be involved in substitution reactions, while the acetamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally .Scientific Research Applications
Synthesis and Antimicrobial Profile : A study by Fuloria, N., Fuloria, S., and Gupta, R. (2014) discusses the synthesis of 2-(4-bromo-3-methylphenoxy)acetate, which is closely related to the queried compound. This compound was evaluated for its antibacterial and antifungal activities, demonstrating its potential in antimicrobial applications (Fuloria et al., 2014).
Flavouring Substance Analysis : Another research paper by Younes, M. et al. (2018) assesses a similar compound, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, for its implications in human health as a flavoring substance. The study found no safety concerns at the estimated level of dietary exposure (Younes et al., 2018).
Chemical Synthesis and Derivation : Hino, T. et al. (1990) describe the synthesis of N b -methyl-3-indoleacetamide and its derivatives, including bromination and nitration processes. This study contributes to the understanding of chemical synthesis techniques related to acetamide compounds (Hino et al., 1990).
Computational Chemistry Studies : Demircioğlu, Z. et al. (2019) performed spectroscopic and X-ray diffraction studies on a compound structurally similar to the queried chemical. This research enhances the understanding of chemical properties and potential applications in material science (Demircioğlu et al., 2019).
Infrared Spectrum Analysis : Research by Ji, Y. et al. (2020) on N-methylacetamide, closely related to the queried compound, analyzed its infrared spectrum and the formation of amide bands. This study is significant in organic chemistry and analytical chemistry (Ji et al., 2020).
Mechanism of Action
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Pharmacokinetics
The compound’s predicted properties suggest it has a logp of 420, indicating it is lipophilic and may be well-absorbed in the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-bromo-4-methylphenoxy)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-3-4-8(5-9(7)11)14-6-10(13)12-2/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQDWNOWBYZKGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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